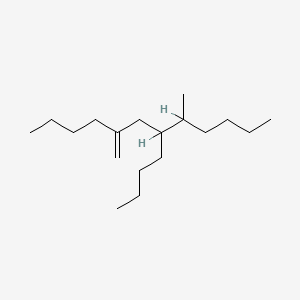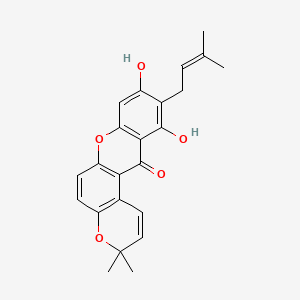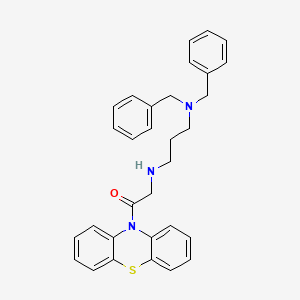
2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of azo groups, biphenyl units, and ethoxyphenyl substituents, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of chlorinated benzene derivatives under specific conditions.
Introduction of Azo Groups: The azo groups are introduced via diazotization and coupling reactions, where aromatic amines are converted to diazonium salts and subsequently coupled with suitable aromatic compounds.
Attachment of Ethoxyphenyl Substituents: The ethoxyphenyl groups are attached through nucleophilic substitution reactions, where ethoxyphenyl derivatives react with the biphenyl-azo intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reagent concentrations to facilitate efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo groups can yield amines, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides of the azo groups.
Reduction Products: Amines derived from the reduction of azo groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo groups can participate in redox reactions, influencing cellular processes. The biphenyl core and ethoxyphenyl substituents contribute to its binding affinity with various biological molecules, potentially affecting enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-phenyl-3-oxobutyramide): Similar structure but with phenyl instead of ethoxyphenyl groups.
2,2’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methoxyphenyl)-3-oxobutyramide): Similar structure but with methoxyphenyl instead of ethoxyphenyl groups.
Uniqueness
The presence of ethoxyphenyl groups in 2,2’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide) imparts unique chemical properties, such as increased solubility and specific reactivity patterns, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
31775-17-4 |
|---|---|
Molekularformel |
C36H34Cl2N6O6 |
Molekulargewicht |
717.6 g/mol |
IUPAC-Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-ethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O6/c1-5-49-31-13-9-7-11-29(31)39-35(47)33(21(3)45)43-41-27-17-15-23(19-25(27)37)24-16-18-28(26(38)20-24)42-44-34(22(4)46)36(48)40-30-12-8-10-14-32(30)50-6-2/h7-20,33-34H,5-6H2,1-4H3,(H,39,47)(H,40,48) |
InChI-Schlüssel |
LJUPKWWNSAQNRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


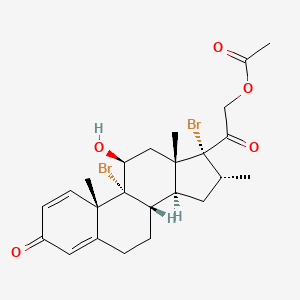
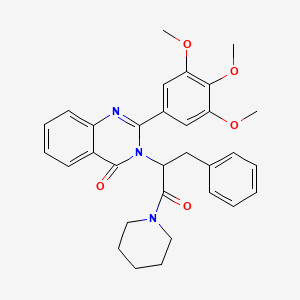
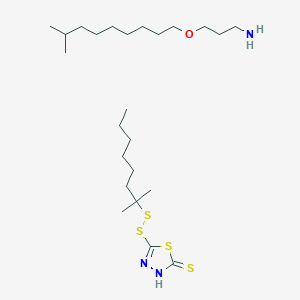


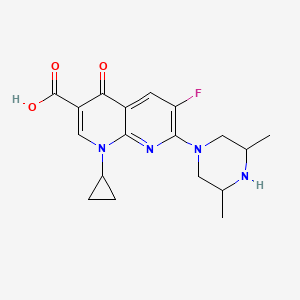
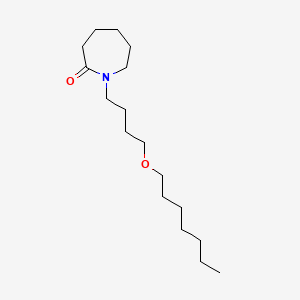
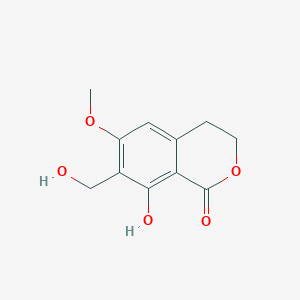
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
